2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thioamide derivatives under acidic or basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism by which 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: This compound shares the pyridine ring but has an oxazole ring instead of a thiazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyridine ring linked to a pyrimidine ring and exhibit similar biological activities.
(6-Methoxypyridin-2-yl)methanamine: This compound has a methoxy group on the pyridine ring and is used in different chemical applications.
Uniqueness
2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
115311-42-7 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-3-2-4-7(11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
XCLXGIWVYJXHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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